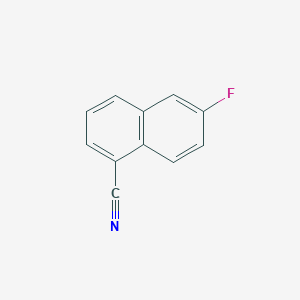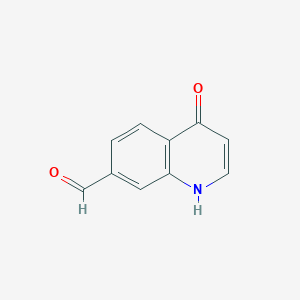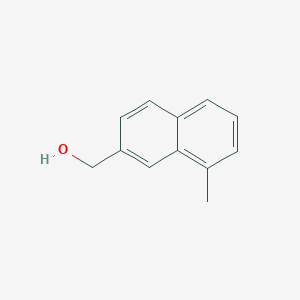
1-Methylnaphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphthalene-7-methanol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the first position and a methanol group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene using methanol in the presence of a catalyst such as SAPO-11 molecular sieve modified with hydrochloric acid and citric acid . The reaction conditions typically include high temperatures and pressures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures . This ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylnaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-7-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Methylnaphthalene-7-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylnaphthalene-7-methanol involves its interaction with various molecular targets and pathways. The methanol group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activities and signaling pathways .
Comparación Con Compuestos Similares
1-Methylnaphthalene: Similar in structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene but with the methyl group at the second position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methylnaphthalene-7-methanol is unique due to the presence of both a methyl and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(8-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3 |
Clave InChI |
JYTDAWFLCFNATI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


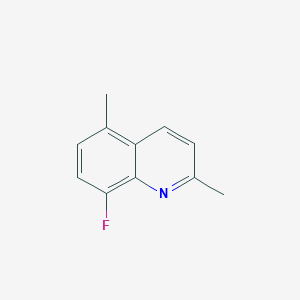

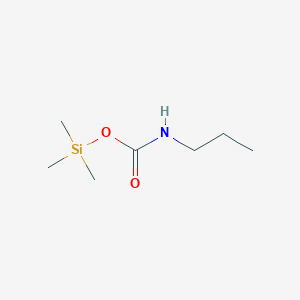
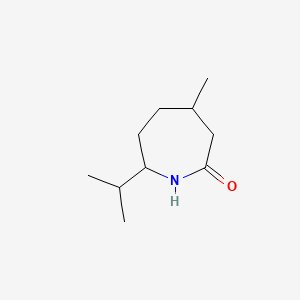


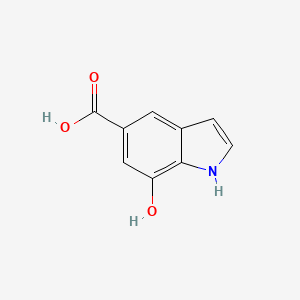

![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
